molecular formula C9H18O2 B6197011 (1s,4s)-4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol, cis CAS No. 32908-18-2

(1s,4s)-4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol, cis

Cat. No.: B6197011
CAS No.: 32908-18-2
M. Wt: 158.2
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Description

(1s,4s)-4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol, cis is a chiral compound with a cyclohexane ring structure It features a hydroxyethyl group and a methyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol, cis can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using a chiral catalyst to ensure the desired stereochemistry. Another method includes the use of Grignard reagents to introduce the hydroxyethyl group onto the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Catalysts and reagents are carefully selected to ensure the desired stereochemistry is maintained throughout the process.

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol, cis undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(1s,4s)-4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol, cis has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (1s,4s)-4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol, cis involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1r,4r)-4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol, trans: This is a stereoisomer with different spatial arrangement of the hydroxyethyl and methyl groups.

    4-(2-hydroxyethyl)cyclohexanol: Lacks the methyl group, making it less sterically hindered.

    1-methylcyclohexanol: Lacks the hydroxyethyl group, resulting in different chemical properties.

Uniqueness

(1s,4s)-4-(2-hydroxyethyl)-1-methylcyclohexan-1-ol, cis is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

32908-18-2

Molecular Formula

C9H18O2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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